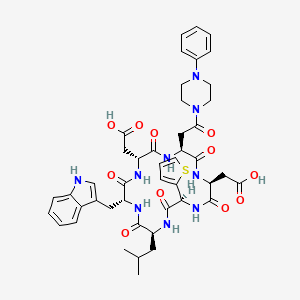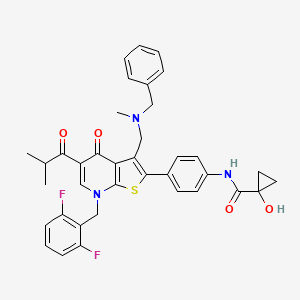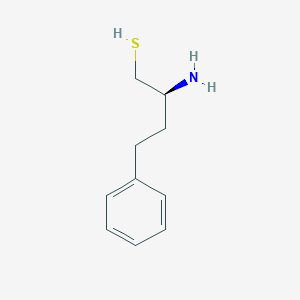![molecular formula C29H28F5NO B10837466 (5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)
(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-38-1315 is a small molecule drug developed by Bayer AG. It functions as a cholesteryl ester transfer protein inhibitor, targeting cardiovascular diseases and metabolic disorders such as atherosclerosis and hyperlipidemias . The compound was initially developed to explore its potential in reducing cardiovascular risks by inhibiting the transfer of cholesteryl esters between lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-38-1315 involves the optimization of chromanol derivatives. The process includes several steps of chemical reactions, such as cyclization and substitution, to achieve the desired molecular structure . The chromanol derivative 19b, a highly potent cholesteryl ester transfer protein inhibitor, was developed through this synthetic route .
Industrial Production Methods: Chemical process optimization has furnished a robust synthesis for a kilogram-scale process, ensuring the compound’s production is feasible for clinical studies . The industrial production methods involve stringent reaction conditions to maintain the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: BAY-38-1315 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of BAY-38-1315, each with unique pharmacological properties .
Scientific Research Applications
Mechanism of Action
BAY-38-1315 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters from high-density lipoproteins to very low-density lipoproteins, thereby reducing the levels of low-density lipoproteins in the bloodstream . The molecular targets and pathways involved include the regulation of reverse cholesterol transport and the modulation of lipid transfer among lipoprotein particles .
Comparison with Similar Compounds
BAY-19-4789: Another cholesteryl ester transfer protein inhibitor developed by Bayer AG.
Chromanol Derivative 19b: A highly potent cholesteryl ester transfer protein inhibitor with favorable pharmacokinetic properties.
Comparison: BAY-38-1315 is unique due to its specific molecular structure and its ability to inhibit cholesteryl ester transfer protein effectively. Compared to similar compounds, BAY-38-1315 has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C29H28F5NO |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol |
InChI |
InChI=1S/C29H28F5NO/c1-16(2)27-25(26(31)18-4-8-19(9-5-18)29(32,33)34)23(17-6-10-20(30)11-7-17)24-21(35-27)14-28(12-3-13-28)15-22(24)36/h4-11,16,22,26,36H,3,12-15H2,1-2H3/t22-,26-/m0/s1 |
InChI Key |
HNPNOKPKJPAVPV-NVQXNPDNSA-N |
Isomeric SMILES |
CC(C)C1=NC2=C([C@H](CC3(C2)CCC3)O)C(=C1[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C)C1=NC2=C(C(CC3(C2)CCC3)O)C(=C1C(C4=CC=C(C=C4)C(F)(F)F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
![(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10837402.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)
![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)
![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)
![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)


